molecular formula C27H28O3 B8008659 Methyl 10-oxo-10-pyren-4-yldecanoate

Methyl 10-oxo-10-pyren-4-yldecanoate

Cat. No.: B8008659
M. Wt: 400.5 g/mol
InChI Key: LJWGGNFKEOJEHW-UHFFFAOYSA-N
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Description

Methyl 10-oxo-10-pyren-4-yldecanoate is a synthetic organic compound characterized by a decanoate chain with a ketone group at the 10th position and a pyren-4-yl substituent. This compound’s structure suggests applications in materials science (e.g., as a fluorophore) or medicinal chemistry (e.g., as a bioactive scaffold).

Properties

IUPAC Name

methyl 10-oxo-10-pyren-4-yldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O3/c1-30-25(29)15-7-5-3-2-4-6-14-24(28)23-18-21-12-8-10-19-16-17-20-11-9-13-22(23)27(20)26(19)21/h8-13,16-18H,2-7,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWGGNFKEOJEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally analogous compound, ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate (CAS 2274-34-2), shares the 10-oxodecanoate backbone but differs in substituents . Key comparisons include:

Property Methyl 10-oxo-10-pyren-4-yldecanoate Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate
Molecular Formula C₂₇H₂₈O₃ (hypothetical) C₁₈H₂₄N₂O₆
Molecular Weight ~400.5 g/mol 364.39 g/mol
Ester Group Methyl Ethyl
Key Functional Groups Pyrenyl (aromatic), oxo, ester Nitroanilino (electron-withdrawing), hydroxy, oxo, ester
Solubility Likely low (hydrophobic pyrenyl group) Moderate (polar nitro and hydroxy groups)
Potential Applications Fluorescent materials, surfactants Pharmaceuticals (nitro group may confer bioactivity)

Methodological Considerations for Comparison

  • Similarity Assessment : Computational methods for compound comparison (e.g., fingerprint-based algorithms or descriptor analysis) highlight the importance of functional group diversity in predicting biological outcomes .
  • Analytical Techniques : Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12), could be adapted to study surfactant-like behavior in these esters .

Research Findings and Data Gaps

  • Hypothetical Data: The pyrenyl derivative’s fluorescence emission spectrum (if confirmed) would distinguish it from the nitroanilino analog, which lacks aromatic conjugation. Solubility tests in polar solvents (e.g., water, ethanol) would likely show the ethyl compound’s superior miscibility due to its nitro and hydroxy groups.
  • Key Knowledge Gaps: Experimental CMC values, toxicity profiles, and synthetic yields for this compound are absent in current literature. Direct biological activity comparisons (e.g., enzyme inhibition assays) are needed to validate similarity-based predictions.

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